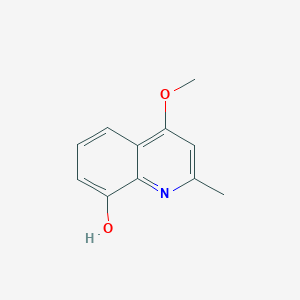

4-Methoxy-2-methylquinolin-8-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQTWPZVBKRULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592776 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-50-6 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in in Vitro Biological Systems Involving 4 Methoxy 2 Methylquinolin 8 Ol Derivatives

Elucidation of Molecular Targets and Pathways in In Vitro Assays

In vitro assays are fundamental in identifying the specific molecular targets of bioactive compounds. For derivatives of 4-methoxy-2-methylquinolin-8-ol, these studies have revealed interactions with several key enzymes and nucleic acids, providing a foundation for understanding their pharmacological potential.

The 8-hydroxyquinoline (B1678124) moiety is a "privileged" scaffold known to interact with the active sites of numerous enzymes, often through coordination with metal cofactors.

Phosphodiesterase 10A (PDE10A): While direct studies on this compound are limited, research on structurally related methoxy-isoquinoline compounds, such as papaverine (B1678415) analogues, provides insight into potential activity. Papaverine itself is a potent inhibitor of PDE10A, an enzyme highly expressed in the brain's striatal medium-spiny neurons. In in vitro binding assays, synthetic analogues of papaverine have demonstrated significant PDE10A inhibition, with IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, the analogue 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline (compound 8c) showed an IC₅₀ of 28 nM for PDE10A. nih.govnih.gov These findings suggest that the methoxy-substituted quinoline (B57606) or isoquinoline (B145761) core is a viable pharmacophore for targeting this enzyme family.

Histone Deacetylases (HDACs): Certain methoxylated compounds have been identified as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. For example, 2-O-methylmagnolol, a methoxylated derivative of a natural phenolic compound, was found to suppress the progression of hepatocellular carcinoma (HCC) by inhibiting the expression of class I HDACs. nih.gov This inhibition led to the upregulation of p21 and activation of p53, resulting in cell cycle arrest and a halt in cancer cell growth in vitro. nih.gov

HIV-1 Integrase: The 8-hydroxyquinoline scaffold is a classic chelator of the divalent metal ions (typically Mg²⁺) essential for the catalytic activity of HIV-1 integrase (IN). This enzyme is a prime target for antiretroviral therapy. brieflands.com Derivatives of 8-hydroxyquinoline have been developed as allosteric inhibitors that specifically target the interaction between IN and its human cofactor, lens epithelium-derived growth factor (LEDGF/p75). nih.gov Molecular modeling studies guided the synthesis of 8-hydroxyquinoline fragments that demonstrated micromolar IC₅₀ values for the inhibition of the IN-LEDGF/p75 interaction, with some compounds inhibiting viral replication in cell-based assays at low micromolar concentrations. nih.gov

Proteasome: The ubiquitin-proteasome system is critical for protein homeostasis, and its inhibition is a validated strategy in cancer therapy. The anticancer activity of some 8-hydroxyquinoline derivatives, such as clioquinol (B1669181), has been linked to proteasome inhibition. nih.gov This effect is proposed to be mediated through the compound's ionophoric action, where it chelates and transports metal ions like copper and zinc, disrupting the metalloprotein structure of the proteasome and inhibiting its activity. nih.gov

Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, structure, and transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. A class of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones has been identified as novel tubulin polymerization inhibitors. rsc.org Guided by molecular modeling, these compounds were shown to bind to the colchicine (B1669291) site of tubulin, arresting cancer cells in the G2/M phase of the cell cycle with IC₅₀ values in the low micromolar range. rsc.org

Table 1: In Vitro Enzyme Inhibition by Quinoline Derivatives and Analogues

| Compound/Derivative Class | Target Enzyme | Assay/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline | PDE10A | In vitro binding assay | IC₅₀ = 28 nM | nih.govnih.gov |

| 5-((p-tolylamino)methyl)quinolin-8-ol | HIV-1 Replication | MT-4 Cells | EC₅₀ = 3.3 µM | nih.gov |

| 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol | HIV-1 Replication | MT-4 Cells | EC₅₀ = 2.4 µM | nih.gov |

| 3-hydroxyphenyl-substituted tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | A549 cell proliferation | MTT Assay | IC₅₀ = 5.9 µM | rsc.org |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B cell viability | MTS Assay | MTS₅₀ = 6.25 µg/mL | nih.gov |

Beyond enzyme inhibition, quinoline derivatives can exert biological effects by directly interacting with nucleic acids. The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA.

Studies using UV spectroscopy and gel electrophoresis have demonstrated that sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes can bind to both plasmid and calf thymus DNA. researchgate.net The observed changes in the UV-visible absorption spectra upon addition of DNA are indicative of an intercalative binding mode. This interaction can disrupt DNA replication and transcription processes. Furthermore, derivatives of the related pyridocarbazole scaffold, olivacine, are known to function as topoisomerase II inhibitors. mdpi.com They intercalate into DNA and stabilize the DNA-topoisomerase II cleavage complex, leading to DNA strand breaks and cell death. mdpi.com

The incorporation of methoxy-substituted nucleobases, such as 8-methoxyguanosine, into RNA has been shown to significantly decrease the thermodynamic stability of RNA duplexes, which can interfere with nucleic acid processing and function. nih.gov

Role of Metal Chelation in In Vitro Biological Activity of this compound Analogues

The defining characteristic of the 8-hydroxyquinoline core is its potent ability to chelate metal ions. nih.govresearchgate.net This bidentate ligand forms stable complexes with a wide range of divalent and trivalent metal ions, a property that is central to the biological activity of its derivatives.

Metal ions are essential cofactors for numerous cellular enzymes and proteins. The maintenance of metal homeostasis is critical, and its disruption can lead to cellular dysfunction. nih.gov 8-Hydroxyquinoline derivatives can act as ionophores, transporting metal ions across biological membranes, or as chelators, sequestering ions and making them unavailable for cellular processes.

In the context of cancer, tumor cells often have an elevated requirement for metals like iron and copper. nih.gov By chelating these redox-active metals, 8-hydroxyquinoline derivatives can inhibit enzymes that are crucial for cancer cell proliferation, such as ribonucleotide reductase. They can also promote the generation of reactive oxygen species (ROS) through Fenton-like reactions when complexed with copper, inducing oxidative stress and apoptosis in cancer cells. For example, the anticancer effects of clioquinol are partly attributed to its ability to chelate copper, leading to the inhibition of angiogenesis and the proteasome. nih.gov

In many cases, it is the metal-compound complex, rather than the compound alone, that is the biologically active species. The formation of a chelate complex alters the compound's steric and electronic properties, lipophilicity, and ability to interact with biological targets.

Enzyme Inhibition: As mentioned, the inhibition of metalloenzymes like HIV-1 integrase is a direct consequence of the 8-hydroxyquinoline moiety chelating the Mg²⁺ ions in the active site. nih.govnih.gov This prevents the binding of the natural substrate and blocks enzymatic activity.

DNA Binding: The formation of metal complexes can dramatically enhance the affinity of quinoline derivatives for DNA. Studies have shown that the transition metal complexes of sulfonamide-substituted 8-hydroxyquinolines have a significantly higher relative binding efficacy to DNA compared to the free ligands. researchgate.net This suggests that the metal center plays a crucial role in stabilizing the drug-DNA interaction.

Catalytic and Biological Activity: Vanadium complexes with methyl-substituted 8-hydroxyquinolines have been shown to possess catalytic activity in oxidation reactions and to reduce the viability of cancer cell lines. mdpi.com In these instances, the entire complex acts as the functional unit.

Cellular Mechanisms in In Vitro Models

The initial molecular interactions of this compound derivatives—be it enzyme inhibition, DNA binding, or metal chelation—trigger a cascade of downstream cellular events. In vitro studies using various cell lines have helped to map these mechanistic pathways.

Apoptosis and Autophagy: A derivative, 4-chloro-8-methoxy-2-methylquinoline, was found to induce apoptosis in human liver cancer cells. Mechanistic investigations revealed that the compound activated the Nur77 pathway, which in turn led to enhanced autophagy and subsequent cancer cell death.

Cell Cycle Arrest: A common outcome of treatment with quinoline-based inhibitors is cell cycle arrest. As noted, HDAC inhibitors derived from methoxylated natural products can induce p21 and p53, leading to arrest at the G1 phase. nih.gov In contrast, tubulin polymerization inhibitors based on a quinoline scaffold cause cells to accumulate in the G2/M phase, consistent with the disruption of the mitotic spindle. rsc.org

Cytotoxicity: Numerous 8-hydroxyquinoline derivatives exhibit potent cytotoxic activity against a broad range of human cancer cell lines. 8-hydroxy-2-quinolinecarbaldehyde, for instance, showed significant in vitro cytotoxicity against liver, breast, and bone cancer cell lines, with MTS₅₀ values in the low microgram-per-milliliter range. nih.gov This broad activity highlights the fundamental nature of the cellular targets affected by this class of compounds.

In Vitro Biological Mechanisms of this compound and its Derivatives Remain a Subject for Future Investigation

The field of medicinal chemistry has extensively explored derivatives of 8-hydroxyquinoline, a structural motif known for its diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Research has delved into the ability of certain 8-hydroxyquinoline derivatives to induce programmed cell death (apoptosis) and modulate the cell cycle in cancerous cells. For instance, a novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to trigger both paraptosis and apoptosis in breast cancer cell lines. nih.gov This is often associated with the induction of endoplasmic reticulum (ER) stress and the activation of specific signaling pathways. nih.gov However, such detailed analyses have not been extended to this compound.

Similarly, the interactions of small molecules with cellular membranes are crucial to understanding their mechanisms of action. The way a compound partitions into and potentially perturbs the lipid bilayer can influence its biological effects. nih.gov While general methodologies for studying these interactions exist, specific data on how this compound or its close derivatives interact with and affect the biophysical properties of cell membranes are currently lacking in the scientific literature.

In the realm of infectious diseases, the Type III Secretion System (T3SS) of Gram-negative bacteria is a significant virulence factor and an attractive target for new anti-infective agents. nih.govresearchgate.net The T3SS acts as a molecular syringe, injecting bacterial proteins into host cells to facilitate infection. nih.gov Various small molecules, including some with quinoline scaffolds, have been investigated as potential T3SS inhibitors. nih.govmdpi.com These inhibitors can disarm pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance. Despite this, there are no specific reports detailing the activity of this compound as a T3SS inhibitor.

Structure Activity Relationship Sar Studies in in Vitro Biological Contexts of 4 Methoxy 2 Methylquinolin 8 Ol

Positional and Substituent Effects on In Vitro Efficacy of 4-Methoxy-2-methylquinolin-8-OL Derivatives

The in vitro biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) ring. Research has focused on modifying the methoxy (B1213986) and methyl groups, understanding the role of the 8-hydroxyl group, and exploring the impact of various side chains to enhance potency and selectivity.

Modulation of Methoxy and Methyl Substituents for In Vitro Potency

The methoxy and methyl groups on the quinoline scaffold of this compound are critical determinants of its biological activity. The position and presence of these groups can significantly influence the compound's interaction with biological targets.

Studies on various quinoline derivatives have highlighted the importance of substituent positioning. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the placement of methoxy groups was found to be crucial for their anticancer activity. Specifically, electron-donating methoxy groups at the 2- and 4-positions of a phenyl substituent attached to the quinoline system led to increased cytotoxic activities. researchgate.net This suggests that the electronic properties conferred by the methoxy group can modulate the compound's potency.

Furthermore, research on 4-methyl-2-(4-substituted phenyl)quinoline derivatives has demonstrated that substituents on the phenyl ring, including methoxy groups, play a significant role in their biological activities. researchgate.net The synthesis of a series of 4-alkoxy-6-methoxy-2-methylquinolines has been pursued to evaluate their potential as antitubercular agents, indicating the importance of the methoxy group in this therapeutic area. nih.gov

The interplay between the methoxy and methyl groups is complex. For example, in the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, the reaction can lead to both O-methylation and N-methylation, resulting in products like methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com These different methylation patterns can lead to compounds with distinct biological profiles, as demonstrated by their potential as inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com

The following table summarizes the influence of methoxy and methyl substituents on the in vitro activity of quinoline derivatives based on various studies.

| Compound Class | Substituent Modification | Observed In Vitro Effect | Reference |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2- and 4-methoxy groups on phenyl substituent | Increased cytotoxic activity | researchgate.net |

| 4-Methyl-2-(4-substituted phenyl)quinolines | Substituents on the phenyl ring | Significant impact on biological activity | researchgate.net |

| 4-Alkoxy-6-methoxy-2-methylquinolines | Methoxy group at C6 | Investigated for antitubercular activity | nih.gov |

| 8-Hydroxyquinoline (B1678124) derivatives | Methyl group on the quinoline ring | Less influential than the hydroxyl group position for antibacterial activity | nih.gov |

| Methylated quinoline-3-carboxylates | O- and N-methylation | Potential as HBV replication inhibitors | mdpi.com |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Methoxy group at C6 | Core component of antimalarial pharmacophore | mdpi.com |

Critical Role of the 8-Hydroxyl Group and Chelation Features in Activity

The 8-hydroxyl group of the this compound scaffold is a pivotal feature, profoundly influencing its biological activity primarily through its ability to chelate metal ions. nih.govresearchgate.netresearchgate.net This chelating property is a cornerstone of the diverse medicinal applications of 8-hydroxyquinoline (8HQ) and its derivatives. researchgate.netresearchgate.net

The capacity of the 8-hydroxyl group, in conjunction with the quinoline nitrogen, to form stable complexes with various metal ions is well-documented. nih.gov This metal chelation can lead to a range of biological effects. For instance, the anticancer activity of some 8HQ derivatives is linked to their ability to bind with copper and zinc ions, which can disrupt cellular processes like angiogenesis and proteasome function. nih.gov The formation of metal complexes can also modulate cellular redox homeostasis, contributing to the anticancer effects. nih.gov

SAR studies have consistently shown that the position of the hydroxyl group on the quinoline ring is critical. Derivatives with the hydroxyl group at the C-8 position exhibit potent inhibitory activity against various bacteria, whereas isomers with the hydroxyl group at other positions, such as C-2, C-4, or C-6, often show no such activity. nih.gov Similarly, in the context of antifungal agents, 8-hydroxyquinoline derivatives were more active than their 4-hydroxyquinoline (B1666331) counterparts. nih.gov

The chelation of iron is another significant aspect of the 8-hydroxyl group's function. By binding to iron, 8HQ derivatives can interfere with iron-dependent enzymes that are crucial for cellular processes like DNA synthesis. nih.gov This mechanism is thought to underlie the antiproliferative activity of these compounds. The ability of the 8-hydroxyl group to participate in metal chelation is therefore a key determinant of the in vitro efficacy of this compound and its analogs.

The following table highlights the significance of the 8-hydroxyl group and its chelation properties in the biological activity of quinoline derivatives.

| Compound Class | Key Feature | Biological Implication | Reference |

| 8-Hydroxyquinoline derivatives | 8-Hydroxyl group | Essential for metal chelation | nih.govresearchgate.netresearchgate.net |

| 8-Hydroxyquinoline derivatives | Metal chelation (Cu, Zn) | Anticancer activity through proteasome inhibition and anti-angiogenesis | nih.gov |

| 8-Hydroxyquinoline derivatives | Metal chelation (Fe) | Antiproliferative activity by inhibiting iron-dependent enzymes | nih.gov |

| Hydroxyquinoline isomers | Position of the hydroxyl group | C-8 hydroxyl group confers potent antibacterial activity | nih.gov |

| Umbelliferone-hydroxyquinoline conjugates | Position of the hydroxyl group | 8-hydroxyquinoline derivatives are more potent antifungal agents than 4-hydroxyquinoline derivatives | nih.gov |

Impact of Side Chain Modifications (e.g., Hydrazones, Triazoles, Mannich Bases) on In Vitro Biological Outcomes

Hydrazones: Hydrazone derivatives of quinolines have been extensively studied for their diverse biological activities, including antimicrobial and antitumor effects. nih.govmdpi.com The azometine group (-NHN=CH-) present in hydrazones is a key structural feature that contributes to their biological potential. nih.gov For example, certain hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have demonstrated interesting antibacterial activity, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In some cases, hydrazone derivatives of quinazolines have shown potent antimicrobial activity, with some compounds being more effective than standard antibiotics like amoxicillin. mdpi.com

Triazoles: The incorporation of a 1,2,3-triazole moiety into the 8-hydroxyquinoline scaffold has yielded compounds with significant antiproliferative activity. nih.gov The synthesis of these derivatives is often achieved through a "click" reaction, allowing for the efficient generation of a library of compounds with diverse substitutions. In one study, a protected sugar derivative of an 8-hydroxyquinoline-triazole conjugate exhibited potent and selective activity against ovarian cancer cells, even surpassing the efficacy of the reference drug doxorubicin (B1662922). nih.gov

Mannich Bases: The Mannich reaction is a valuable tool for introducing aminomethyl groups onto the 8-hydroxyquinoline core, leading to the formation of Mannich bases with a wide range of biological activities. nih.govnih.gov These derivatives have been investigated for their anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. nih.govresearchgate.net The nature of the amine used in the Mannich reaction, as well as the position of substitution on the quinoline ring, can have a profound impact on the cytotoxicity and selectivity of the resulting compounds. nih.gov For instance, the introduction of an aromatic moiety at the methylene (B1212753) bridging carbon has been shown to diminish the toxicity and selectivity of certain 8-hydroxyquinoline-derived Mannich bases. nih.gov

The following table summarizes the impact of different side chain modifications on the in vitro biological outcomes of quinoline derivatives.

| Side Chain | Biological Activity | Key Findings | Reference |

| Hydrazone | Antimicrobial, Antitumor | Active against MRSA; some derivatives more potent than amoxicillin. | nih.govmdpi.commdpi.com |

| 1,2,3-Triazole | Antiproliferative | Potent and selective activity against ovarian cancer cells. | nih.gov |

| Mannich Base | Anticancer | Effective against multidrug-resistant cancer cells; activity influenced by amine structure and substitution position. | nih.govnih.govresearchgate.net |

Computational Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling play a crucial role in understanding and predicting the in vitro biological activity of this compound derivatives. These in silico approaches help in identifying key structural features responsible for activity and guide the design of new, more potent compounds.

Development of Predictive Models for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are developed using various statistical and machine learning methods to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. mdpi.com

For quinoline derivatives, both 2D- and 3D-QSAR models have been developed to predict their in vitro activity against various targets, including parasites like Plasmodium falciparum and bacteria like Mycobacterium tuberculosis. nih.govucm.esnih.gov These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors that encode the structural and physicochemical properties of the molecules. researchgate.net

The statistical robustness and predictive power of QSAR models are assessed through internal and external validation procedures. ucm.esunc.edu A reliable QSAR model should not only fit the training data well but also accurately predict the activities of an external set of compounds. unc.edu For instance, a 3D-QSAR model for quinoline derivatives against P. falciparum demonstrated good predictive capacity, which was experimentally validated through the synthesis and biological evaluation of new compounds. ucm.es

The descriptors used in QSAR models can provide insights into the structural features that are important for biological activity. For example, in a study on quinolinone-based thiosemicarbazones, the van der Waals volume, electron density, and electronegativity were found to play a pivotal role in their antituberculosis activity. nih.gov

The development of predictive QSAR models is a valuable tool for the rapid screening of large compound libraries, helping to prioritize candidates for further experimental testing and reducing the time and cost associated with drug discovery. mdpi.com

Pharmacophore Identification and Lead Optimization Principles for In Vitro Efficacy

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model serves as a 3D query for virtual screening of compound databases to identify new molecules with the desired activity. dovepress.com

For this compound and its derivatives, pharmacophore models can be developed based on the structures of known active compounds or the structure of the biological target, if available. dovepress.com These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition.

Once a pharmacophore model is established, it can be used to guide lead optimization. By aligning new or modified compounds to the pharmacophore, researchers can assess whether they possess the required structural features for activity. This approach helps in the rational design of new derivatives with improved in vitro efficacy.

For example, in the context of 8-hydroxyquinoline derivatives, the ability to chelate metal ions is a key feature. researchgate.net A pharmacophore model for these compounds would likely include features representing the 8-hydroxyl group and the quinoline nitrogen, which are involved in metal chelation. By ensuring that new derivatives retain these key features, their potential for biological activity can be enhanced.

The combination of pharmacophore modeling with other computational techniques, such as molecular docking, can further refine the lead optimization process. dovepress.com Molecular docking can be used to predict the binding mode of a compound within the active site of a target protein, providing additional insights into the structure-activity relationship.

The principles of lead optimization based on pharmacophore modeling involve iterative cycles of design, synthesis, and in vitro testing. By systematically modifying the structure of a lead compound based on the insights gained from computational models, it is possible to develop new derivatives with enhanced potency and selectivity.

Design Principles for Selective In Vitro Activity

The design of quinoline derivatives with selective in vitro activity hinges on the strategic modification of the quinoline core. The nature, position, and stereochemistry of various substituents can profoundly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.

A primary mechanism of MDR in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs, reducing their intracellular concentration and efficacy. nih.govnih.gov A promising strategy to combat MDR is the development of compounds that are either not substrates of P-gp or that inhibit its function. Research on 8-hydroxyquinoline (8-HQ) and related analogs provides significant insights into the structural features required to overcome MDR.

Studies on 8-hydroxyquinoline-derived Mannich bases have revealed that these compounds can exhibit robust MDR-selective toxicity. nih.gov This means they are more toxic to MDR cancer cells than to their drug-sensitive parental counterparts, a phenomenon known as collateral sensitivity. The key to this activity appears to lie in the substitution pattern around the quinoline ring.

Key SAR findings for overcoming MDR include:

Substitution at Position 7: The introduction of an aminomethyl substituent at the C-7 position of the 8-hydroxyquinoline core is a critical design element. The nature of the tertiary amine in the Mannich base side chain influences the compound's MDR-selective activity. nih.gov

Influence of Methoxy Groups: The presence and number of methoxy groups on the quinoline scaffold or its substituents can be crucial for P-gp inhibition. For instance, in a series of quinolin-2-one-pyrimidine hybrids, compounds with two methoxy groups displayed more pronounced P-gp inhibitory activity than those with one or no methoxy groups. nih.gov This suggests that for analogs of this compound, the existing methoxy group at C-8 is a valuable feature that could be further exploited.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at positions 5 and 7 of the 8-hydroxyquinoline ring has been explored. For example, 5-chloro substituted amino acid conjugates of 8-hydroxyquinoline Mannich bases showed increased anticancer activity on MDR cell lines compared to the parental cells. nih.gov

Lipophilicity and Physicochemical Properties: The acid-base properties and metal-chelating abilities of 8-hydroxyquinoline derivatives are important factors in their MDR-selective anticancer activity. nih.gov The lipophilicity, influenced by substituents, also plays a role in how the compounds interact with the P-gp transporter and the cell membrane.

A study on a specific quinoline derivative, 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde), demonstrated its ability to reverse the MDR phenotype in P-gp-overexpressing tumor cells. This compound was shown to increase the intracellular accumulation of the chemotherapeutic drug doxorubicin by inhibiting P-gp-mediated efflux. nih.gov

| Compound Class | Key Structural Features | Observed In Vitro MDR-Overcoming Activity | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-derived Mannich bases | Aminomethyl substituent at C-7 | Exhibit robust MDR-selective toxicity (collateral sensitivity). | nih.gov |

| Quinolin-2-one-pyrimidine hybrids | Increased number of methoxy groups | Enhanced P-gp inhibitory activity. | nih.gov |

| 5-Chloro-8-hydroxyquinoline amino acid conjugates | Chlorine at C-5 and amino acid conjugation | Increased anticancer activity on MDR cell lines. | nih.gov |

| 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde (160a) | Methoxybenzyloxy group at C-8 | Reverses MDR by inhibiting P-gp-mediated drug efflux. | nih.gov |

Beyond overcoming MDR, the design of quinoline derivatives aims to enhance their potency and selectivity against specific cancer cell lines or molecular targets. The SAR studies in this area highlight the importance of fine-tuning the substitution pattern on the quinoline ring.

Key SAR findings for enhancing potency and selectivity include:

Aromatic Substituents: The introduction of an aromatic ring at various positions can significantly impact activity. However, in some 8-hydroxyquinoline-derived Mannich bases, an aromatic ring at the methylene bridging carbon was found to diminish toxicity and selectivity. nih.gov

Flexible Linkers: The length and flexibility of linkers connecting the quinoline core to other moieties can be optimized. For instance, a flexible methylene group bridging a quinolinone to a pyrimidine-bearing moiety was found to favor P-gp inhibitory potency. nih.gov

Targeting Specific Kinases: While some quinoline derivatives act as P-gp inhibitors, others may exert their anticancer effects through different mechanisms, such as inhibiting kinases involved in cell signaling pathways. The structural features that favor P-gp inhibition may not be the same as those required for kinase inhibition, allowing for the design of compounds with distinct mechanisms of action. nih.gov

The following table summarizes the impact of different substituents on the in vitro activity of various quinoline derivatives, providing a basis for the rational design of more potent and selective analogs of this compound.

| Compound Series | Structural Modification | Impact on In Vitro Potency/Selectivity | Reference |

|---|---|---|---|

| Quinolin-2-one-pyrimidine hybrids | Replacement of a p-phenylenediamine (B122844) linker with a carbonyl group | Abolished the anti-P-gp effect. | nih.gov |

| 8-Hydroxyquinoline-derived Mannich bases | Introduction of an aromatic ring at the methylene bridging carbon | Diminished toxicity and selectivity. | nih.gov |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolones | 6-chloro analogs | Showed the most potent anticancer activity against MCF-7, HCT 116, HepG-2, and A549 cell lines. | nih.gov |

| 8-Hydroxyquinoline derivatives | Position of the hydroxyl group (C-8 vs. C-4) | Derivatives with a hydroxyl group at C-8 were more active than those with the hydroxyl at C-4 in antifungal assays, suggesting the importance of this position for biological activity. | nih.gov |

Coordination Chemistry and Supramolecular Interactions of 4 Methoxy 2 Methylquinolin 8 Ol

Metal Complexation Studies of 4-Methoxy-2-methylquinolin-8-OL and Related Analogues

The study of metal complexes involving this compound and its analogues is crucial for understanding their chemical behavior and for the rational design of new functional materials. Like its parent compound, 8-hydroxyquinoline (B1678124), this compound acts as a potent, monoprotic, bidentate chelating agent. nih.govscirp.org The presence of the methoxy (B1213986) and methyl groups on the quinoline (B57606) ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, geometry, and photophysical properties of the resulting metal complexes.

The coordination of this compound and its analogues to metal ions primarily occurs through the deprotonated oxygen of the hydroxyl group at the C-8 position and the nitrogen atom of the quinoline ring. nih.govscirp.org This bidentate coordination forms a stable five-membered chelate ring with the metal ion. acs.org

The stoichiometry of these complexes is typically 1:2 (Metal:Ligand), leading to the formation of M(L)₂ complexes. Depending on the metal ion and its coordination number, different geometries can be adopted. For instance, complexes of Co(II) and Ni(II) with 8-hydroxyquinoline have been proposed to have an octahedral geometry, where two water molecules complete the coordination sphere. In contrast, the Cu(II) complex is suggested to adopt a square-planar geometry. scirp.org

In a study of a fluorescent sensor derived from 8-methoxyquinoline (B1362559) for zinc detection, theoretical calculations showed that the most favorable complex formation involved a 1:1 stoichiometry with the metal. The Zn²⁺ ion was coordinated by the ligand in a tridentate fashion, with three water molecules completing an octahedral coordination geometry. researchgate.net Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been observed to adopt a five-coordinated geometry that lies between a square pyramidal and a trigonal bipyramidal structure.

The final geometry of the complex is a result of a balance between the electronic configuration of the metal ion, the steric demands of the ligand, and the coordination environment.

Table 1: Coordination Geometries of 8-Hydroxyquinoline Analogue Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | Proposed Geometry |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square-Planar |

| Zn(II) | 8-Methoxyquinoline derivative | 1:1 | Octahedral |

For example, the complex formation of a 5-nitro-8-hydroxyquinoline-proline hybrid with organometallic Rh(III) and Ru(II) aqua complexes revealed significant differences in their kinetics. The reaction with the Rh(III) complex reached equilibrium much faster (within minutes) compared to the Ru(II) complex (requiring hours), indicating a more rapid ligand exchange process for the rhodium center despite both complexes having high thermodynamic stability. a2bchem.com

Equilibrium studies on cobalt(II) and nickel(II) chelates with an N'-(2-fluorobenzoyl)benzo[d]thiazole-2-carbohydrazide ligand, which also features a chelating motif, have determined thermodynamic parameters such as the Gibbs free energy (ΔG) and entropy (ΔS). These studies found positive values for ΔG and negative values for ΔS for the formation of both metal chelates. scispace.com Such data is crucial for predicting the spontaneity and stability of complex formation under specific conditions.

Applications of this compound Metal Complexes in Non-Biological Systems

The unique photophysical and chemical properties of metal complexes derived from this compound and its analogues make them promising candidates for various applications in materials science and analytical chemistry.

8-Hydroxyquinoline and its derivatives are well-known for their application as fluorescent chemosensors. The free ligand is often weakly fluorescent due to processes like excited-state intramolecular proton transfer. nih.gov However, upon chelation with a metal ion, this process is inhibited, and the structural rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission. nih.gov This "turn-on" fluorescence response is the basis for their use in detecting metal ions.

A fluorescent molecular sensor for Zn²⁺, derived from 8-methoxyquinoline, demonstrated a 37-fold increase in fluorescence upon binding to the metal ion. researchgate.net This sensor, with excitation and emission maxima at 440 nm and 505 nm respectively, proved effective for zinc imaging in biological systems using two-photon microscopy. researchgate.net Derivatives of 8-hydroxyquinoline have also been successfully employed as fluorescent sensors for other metal ions, including Mg²⁺ and Al³⁺. nih.govsigmaaldrich.com The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring, which alters the binding affinity for different metal ions. sigmaaldrich.com

Table 2: Fluorescence Properties of an 8-Methoxyquinoline-Derived Zn²⁺ Sensor

| Property | Free Sensor | Zn²⁺ Complex |

| Absorption Max (λabs) | - | 440 nm |

| Emission Max (λem) | - | 504 nm |

| Quantum Yield (Φ) | 0.000342 | 0.00688 |

| Fluorescence Enhancement | - | 37-fold |

Data adapted from a study on a GFP-inspired 8-methoxyquinoline derivative. researchgate.net

Metal complexes of 8-hydroxyquinoline derivatives are being explored for their catalytic activity. Vanadium(IV) complexes containing methyl-substituted 8-hydroxyquinoline ligands have shown potential as catalysts in the oxidation of hydrocarbons and alcohols using peroxides. These complexes demonstrated moderate activity in these oxidation reactions.

In a different application, 4-chloro-8-methoxy-2-methylquinoline, a related compound, has been used as a substrate in palladium-catalyzed C-H borylation reactions, although it exhibited low yields, potentially due to steric hindrance from the methoxy and methyl groups. chemicalbook.com Furthermore, 8-methoxy-2-methylquinoline (B1296761) is recognized as a versatile compound that can act as a ligand in coordination chemistry, opening avenues for its use in catalysis. acs.org The development of catalysts based on o-quinone has also been reported for the dehydrogenation of tetrahydroquinolines to quinolines, demonstrating the relevance of quinoline structures in catalytic system design. nih.gov

Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinoline)aluminum (Alq₃), are cornerstone materials in the field of organic light-emitting diodes (OLEDs). sigmaaldrich.com These complexes are widely used as electron-transporting and emissive materials due to their thermal stability and excellent luminescence properties. sigmaaldrich.comcolab.ws

The introduction of substituents like methoxy groups can tune the optoelectronic properties of these complexes. For example, a bis(8-hydroxyquinoline) zinc complex featuring a methoxy-substituted styryl group (ZnStq_OCH₃) was used to fabricate an OLED that exhibited strong yellow electroluminescence at 578 nm. researchgate.net This device showed a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A, highlighting the potential of methoxy-substituted quinoline complexes in creating efficient light-emitting devices. researchgate.net Similarly, 8,8'-dimethoxy-5,5'-bisquinoline has been synthesized and used as a blue-emitting material in an OLED with a peak wavelength of 425 nm. These examples underscore the potential of this compound metal complexes as emissive materials in next-generation displays and lighting.

Theoretical and Computational Chemistry of 4 Methoxy 2 Methylquinolin 8 Ol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations

No specific DFT or ab initio studies detailing the electronic structure, optimized geometry, vibrational frequencies, or reactivity descriptors for 4-Methoxy-2-methylquinolin-8-OL were found in the available literature.

Analysis of Tautomerism and Proton Transfer Processes

No computational analysis of the keto-enol tautomerism, relative tautomer stabilities, or proton transfer energy barriers specific to this compound could be located.

Molecular Modeling of Intermolecular Interactions

Molecular Docking with Biological Macromolecules (In Silico)

There are no published molecular docking studies identifying specific biological macromolecules that have been investigated as targets for this compound.

Prediction of Binding Modes and Energetics

Without docking studies, there is no information available on the predicted binding modes, specific intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions), or binding energetics of this compound with any biological target.

Photophysical Properties and Excited State Dynamics

No experimental or computational data on the absorption spectra, emission spectra, quantum yields, or excited-state dynamics for this compound is available in the reviewed literature.

Simulation of Absorption and Emission Spectra

The absorption and emission spectra of quinoline (B57606) derivatives can be effectively simulated using computational chemistry methods. TD-DFT is a widely employed method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_abs) and the intensity of absorption bands, respectively. beilstein-journals.orgresearchgate.netsemanticscholar.org These calculations are crucial for understanding the electronic transitions, such as π → π* and n → π*, that are responsible for the molecule's interaction with light.

For 8-hydroxyquinoline (B1678124) and its derivatives, theoretical calculations have shown that the absorption spectra are influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, the introduction of an electron-donating group like a methoxy (B1213986) group (-OCH₃) can lead to a red-shift (bathochromic shift) in the absorption spectrum. nih.gov

The simulation of emission spectra (fluorescence) is also achieved through computational methods by calculating the geometry of the first excited state. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter that can also be predicted computationally. nih.gov

Table 1: Representative Theoretical Data for Absorption and Emission of Substituted Quinolines (Illustrative Example)

| Compound | Method/Basis Set | Solvent | Calculated λ_abs (nm) | Experimental λ_abs (nm) | Calculated λ_em (nm) | Experimental λ_em (nm) |

| Quinoline Derivative A | TD-DFT/B3LYP/6-31G(d) | DMSO | 350 | 355 | 450 | 460 |

| Quinoline Derivative B | TD-DFT/CAM-B3LYP/6-311++G** | Acetonitrile | 365 | 370 | 475 | 480 |

Note: The data in this table is illustrative and based on typical results for substituted quinolines found in the literature. Specific values for this compound would require dedicated computational studies.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors, which can be investigated computationally, influence the fluorescence quantum yield of 8-hydroxyquinoline derivatives.

One of the most significant factors for 8-hydroxyquinoline and its analogs is the presence of an intramolecular hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. This can lead to excited-state intramolecular proton transfer (ESIPT), a process that often provides a non-radiative decay pathway, thereby quenching fluorescence and lowering the quantum yield. researchgate.net The substitution of the hydroxyl proton, for example, by methylation to form a methoxy group as in this compound, can inhibit this ESIPT process, potentially leading to an increase in the fluorescence quantum yield. mdpi.com

Solvent polarity is another critical factor. walisongo.ac.id Polar solvents can stabilize the excited state differently than nonpolar solvents, affecting the energy gap between the ground and excited states and influencing the rates of radiative and non-radiative decay. Computational models can incorporate solvent effects to predict these changes.

Furthermore, the rigidity of the molecular structure plays a role. Increased rigidity can reduce non-radiative decay from vibrational relaxation, leading to a higher fluorescence quantum yield. Substituents that restrict molecular rotation can thus enhance fluorescence. The nature of the substituents themselves, whether electron-donating or electron-withdrawing, also significantly impacts the electronic structure and, consequently, the photophysical properties, including the quantum yield. researchgate.net

Table 2: Factors Affecting Fluorescence Quantum Yield in 8-Hydroxyquinoline Derivatives

| Factor | Influence on Quantum Yield | Theoretical Rationale |

| Intramolecular Hydrogen Bonding | Generally decreases | Promotes excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway. researchgate.net |

| Solvent Polarity | Variable | Can stabilize or destabilize the excited state, affecting the energy of emission and the rates of competing decay processes. |

| Molecular Rigidity | Generally increases | Reduces energy loss through vibrational and rotational motions, favoring radiative decay. |

| Electron-Donating Substituents | Generally increases | Can increase the π-electron density and modify the energy levels of molecular orbitals, enhancing fluorescence. nih.gov |

| Electron-Withdrawing Substituents | Generally decreases | Can introduce new non-radiative decay channels or alter the nature of the lowest excited state. researchgate.net |

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Methodologies for 4-Methoxy-2-methylquinolin-8-OL

Traditional synthesis methods for quinoline (B57606) derivatives, such as the Skraup and Friedlander syntheses, have been foundational. However, the future of chemical synthesis lies in the development of green and sustainable methodologies that offer higher yields, reduced reaction times, and minimized environmental impact. For this compound, research is trending towards the adoption of modern catalytic systems and energy sources.

Key areas for future development include:

Nanocatalyzed Reactions: The use of nanocatalysts, such as those based on nickel, tin(IV) oxide, or zirconium, offers high surface area and catalytic efficiency for quinoline synthesis. nih.gov These catalysts can facilitate the construction of the quinoline core under milder conditions and are often recyclable, aligning with the principles of green chemistry. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov Applying this technology to the synthesis of this compound could significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

One-Pot Multicomponent Reactions: Designing a synthesis where multiple starting materials react in a single step to form this compound would enhance efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources.

| Methodology | Description | Advantages for Sustainable Synthesis | Potential Application |

|---|---|---|---|

| Traditional (e.g., Skraup) | Condensation of anilines with α,β-unsaturated carbonyl compounds using strong acids and oxidizing agents. | Well-established and versatile. | Baseline for comparison. |

| Nanocatalysis | Use of metallic or metal oxide nanoparticles to catalyze cyclization reactions. nih.gov | High efficiency, reusability of catalyst, milder reaction conditions. nih.gov | Development of a recyclable catalyst system for this compound synthesis. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction rate. nih.gov | Drastically reduced reaction times, often improved yields, and cleaner reactions. nih.gov | Rapid and efficient synthesis protocols. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced waste, operational simplicity. | Streamlined, one-pot synthesis of the target compound. |

Advanced Mechanistic Studies on In Vitro Biological Activities of Analogues

While many quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the precise mechanisms of action are often not fully elucidated. nih.govresearchgate.net For analogues of this compound, future research must move beyond preliminary screening to conduct advanced mechanistic studies. Understanding how these molecules interact with biological targets at a molecular level is crucial for their development as therapeutic agents.

Future investigations should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that are modulated by the analogues. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Enzyme Inhibition Kinetics: For analogues that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki).

Interaction with Biomolecules: Investigating the interaction with biological targets like DNA, RNA, or specific proteins. For instance, some quinoline derivatives are known to interact with hemin, leading to oxidative stress in parasites. nih.gov

Cellular Pathway Analysis: Utilizing techniques like Western blotting and RT-PCR to understand how these compounds affect signaling pathways, such as the PI3K/AKT/mTOR pathway, which is implicated in cancer. mdpi.com

| Biological Activity | Potential Mechanism | Advanced In Vitro Assay | Information Gained |

|---|---|---|---|

| Anticancer | Enzyme Inhibition (e.g., Kinases, Topoisomerase) | Kinase activity assays, Topoisomerase II relaxation assay. mdpi.com | Specific enzyme target, IC50 values, mode of inhibition. |

| Antimicrobial | Inhibition of DNA Gyrase | Supercoiling inhibition assay with purified DNA gyrase. | Direct evidence of target engagement. |

| Antiparasitic | Hemin Interaction, Oxidative Stress | Hemin binding studies (UV-Vis), reactive oxygen species (ROS) quantification. nih.gov | Mode of action against parasites like Leishmania or Trypanosoma. nih.gov |

| Anti-inflammatory | Inhibition of Inflammatory Enzymes (e.g., LOX) | Lipoxygenase (LOX) inhibition assay. mdpi.com | Potency and selectivity as an anti-inflammatory agent. |

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

The development of next-generation therapeutics requires a shift from broad-spectrum activity to high target specificity to minimize off-target effects. mdpi.com Rational drug design, based on structure-activity relationships (SAR), is key to achieving this. By systematically modifying the structure of this compound and evaluating the effects on biological activity, researchers can develop analogues with improved potency and selectivity. researchgate.net

Future design strategies should explore:

Substitution Pattern Modification: Investigating the impact of altering the position and nature of substituents on the quinoline core. For example, studies on other quinolines have shown that the position of a methoxy (B1213986) or hydroxyl group can be crucial for antiproliferative activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance target binding or improve pharmacokinetic profiles.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual modes of action or enhanced activity.

| Structural Modification | Rationale | Expected Outcome |

|---|---|---|

| Varying substituents at C-5, C-6, and C-7 | Explore electronic and steric effects on target binding. | Improved potency and/or selectivity. |

| Modification of the C-2 methyl group | Alter steric bulk and lipophilicity to probe binding pocket. | Enhanced target engagement and specificity. |

| Demethylation of C-4 methoxy or C-8 hydroxyl | Introduce hydrogen-bonding capabilities which may be critical for activity. nih.gov | Altered binding modes and potency. |

| Halogenation of the benzene (B151609) ring | Introduce halogen bonding potential and modify electronic properties. | Increased binding affinity and cell permeability. |

Integration of Computational and Experimental Approaches for Compound Discovery

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. mdpi.com For this compound, integrating these approaches can de-risk and streamline the discovery of novel, bioactive analogues. Computational tools can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

A future integrated workflow would involve:

3D-QSAR (Quantitative Structure-Activity Relationship): Developing statistical models that correlate the 3D structural features of molecules with their biological activity to guide the design of more potent compounds. nih.gov

Molecular Docking: Simulating the binding of designed analogues into the active site of a biological target to predict binding affinity and orientation, helping to understand interactions at the atomic level. nih.gov

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase.

Experimental Validation: Synthesizing the highest-ranking virtual hits and performing in vitro and in vivo testing to validate the computational predictions.

| Step | Computational Approach | Experimental Approach |

|---|---|---|

| 1. Hit Identification | Virtual screening of compound libraries. | High-throughput screening of this compound analogues. |

| 2. Lead Optimization | 3D-QSAR and molecular docking to design analogues with improved properties. nih.gov | Synthesis of prioritized analogues. |

| 3. Mechanistic Study | Molecular dynamics simulations to study binding stability. | Biophysical and biochemical assays to confirm target interaction. |

| 4. Preclinical Evaluation | In silico ADMET prediction. | In vitro and in vivo testing of optimized leads. |

Exploration of this compound in Novel Materials Science Architectures

Beyond medicinal chemistry, quinoline derivatives are gaining attention in materials science due to their unique electronic and photophysical properties. mdpi.commdpi.com The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known ligand for metal ions, forming stable complexes that are often fluorescent and electroluminescent. This opens up exciting avenues for the application of this compound and its derivatives in advanced materials.

Emerging areas for exploration include:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline derivatives are used as electron-transport and emissive layer materials in OLEDs. nih.gov The specific electronic properties imparted by the methoxy and methyl groups of this compound could be harnessed to create novel metal complexes (e.g., with aluminum or zinc) with tailored emission colors and efficiencies. nih.gov

Fluorescent Chemosensors: The fluorescence of quinoline derivatives can be modulated by the presence of specific metal ions. This property can be exploited to design highly sensitive and selective fluorescent sensors for detecting environmentally or biologically important ions.

Organic Semiconductors: The conjugated π-system of the quinoline ring makes it a suitable building block for organic semiconductor materials used in transistors and photovoltaic cells. chemimpex.com

| Application Area | Relevant Property of this compound | Potential Research Direction |

|---|---|---|

| OLEDs | Ability to form stable, electroluminescent metal complexes. nih.gov | Synthesis and characterization of Al(III) or Zn(II) complexes for use in emissive layers. |

| Fluorescent Sensors | Metal ion chelation leading to changes in fluorescence. chemimpex.com | Development of a selective sensor for toxic heavy metal ions (e.g., Hg²⁺, Pb²⁺). |

| Organic Electronics | Conjugated aromatic structure suitable for charge transport. chemimpex.com | Incorporation into conjugated polymers for organic field-effect transistors (OFETs). |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (8-HQ) |

Q & A

Q. Basic

- NMR Spectroscopy : 13C NMR is critical for verifying substituent positions. For example, methoxy groups typically resonate at δ 55–60 ppm, while aromatic carbons adjacent to hydroxyl groups show downfield shifts (δ 150–160 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. reports a crystal structure for 8-hydroxy-2-methylquinolinium, confirming the hydroxyl group’s position via hydrogen-bonding patterns .

Q. Table 1: Representative 13C NMR Data for Key Positions

| Position | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| C-8 (OH) | 153.2 | Aromatic C-OH | |

| C-2 (CH3) | 24.8 | Methyl substituent | |

| OCH3 | 56.4 | Methoxy group |

How can researchers optimize the alkylation step to minimize byproducts?

Q. Advanced

- Temperature Control : Alkylation with methyllithium requires strict maintenance of low temperatures (−78°C) to prevent over-alkylation or ring-opening reactions .

- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity, though this requires compatibility studies with the methoxy group.

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 2-methyl-8-methoxyquinoline) and adjust reagent addition rates accordingly.

How should contradictory NMR data be resolved during characterization?

Q. Advanced

- Cross-Validation : Combine 1H-13C HSQC/HMBC to assign overlapping signals. For example, in , C-8 (δ 153.2 ppm) correlates with the hydroxyl proton (δ 10.2 ppm) .

- Solvent Effects : Compare spectra in DMSO-d6 (stabilizes OH groups) vs. CDCl3 to identify exchange broadening or shifts.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments for ambiguous peaks .

What experimental strategies assess the impact of substituent positions on functional properties?

Q. Advanced

- Comparative Synthesis : Prepare analogs with substituents at positions 5 or 7 (e.g., 5-ethoxy or 7-isopropyl derivatives) using methods from and .

- Performance Testing :

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media, comparing inhibition efficiency (%) vs. commercial inhibitors .

- Thermal Stability : TGA/DSC to evaluate decomposition temperatures for applications as additives .

- Structure-Activity Modeling : Use QSAR to correlate substituent electronic parameters (Hammett σ) with performance metrics.

How can the reproducibility of synthesis be ensured across different laboratories?

Q. Advanced

- Protocol Standardization : Document exact stoichiometry, solvent purity (e.g., anhydrous THF for alkylation), and inert atmosphere requirements .

- Interlaboratory Validation : Share intermediates (e.g., 8-methoxyquinoline) for cross-lab NMR comparison.

- Byproduct Analysis : GC-MS or LC-MS to identify trace impurities (e.g., demethylated byproducts) and refine purification steps (e.g., column chromatography with EtOAc/hexane gradients).

What are the challenges in scaling up the synthesis for research-grade quantities?

Q. Advanced

- Exotherm Management : Alkylation reactions with methyllithium require controlled addition rates and cooling capacity to prevent thermal runaway.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or fractional distillation for intermediates.

- Waste Streams : Neutralize lithium-containing residues before disposal to meet safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.